Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1021073-53-9
VCID: VC6991011
InChI: InChI=1S/C18H18N6O2/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
SMILES: C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1021073-53-9

Cat. No.: VC6991011

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone - 1021073-53-9

Specification

CAS No. 1021073-53-9
Molecular Formula C18H18N6O2
Molecular Weight 350.382
IUPAC Name furan-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18N6O2/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
Standard InChI Key LBAFFYAHUUCFAV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Furan ring: A five-membered aromatic oxygen-containing ring (C4_4H4_4O) linked via a ketone group to the piperazine moiety.

  • Piperazine ring: A six-membered diamine ring (C4_4H10_{10}N2_2) that enhances molecular flexibility and potential hydrogen-bonding interactions.

  • Pyridazine-pyridin-4-ylamino system: A six-membered diazine ring (C4_4H4_4N2_2) substituted with a pyridin-4-ylamino group, which introduces additional hydrogen-bonding and π-stacking capabilities.

This combination creates a planar yet flexible framework, as evidenced by its InChIKey LBAFFYAHUUCFAV-UHFFFAOYSA-N and SMILES C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1021073-53-9
Molecular FormulaC18_{18}H18_{18}N6_6O2_2
Molecular Weight350.382 g/mol
IUPAC Namefuran-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Topological Polar Surface Area107 Ų

Synthesis and Analytical Profiling

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives yields the pyridazine ring.

  • Piperazine Coupling: Nucleophilic substitution reactions attach the piperazine moiety to the pyridazine system.

  • Furan Ketone Introduction: Acylation of the piperazine nitrogen with a furan-2-carbonyl chloride completes the structure.

Critical parameters include:

  • Temperature: Controlled heating (80–120°C) to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling steps.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ring connectivity and substituent positions.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 350.382.

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity (>95% by UV visualization).

CompoundBiological ActivityMolecular Target
VC6991011 (This compound)Under investigationHypothetical kinase targets
VC5374880 (Brominated analog)Antimicrobial (in silico)Bacterial dihydrofolate reductase
VC7597028 (Difuran analog)Anticancer (cell-based assays)Tubulin polymerization

Challenges and Future Directions

Solubility and Bioavailability

The compound’s solubility remains uncharacterized, but its logP (calculated 2.8) suggests moderate lipophilicity, potentially limiting aqueous solubility. Strategies to address this include:

  • Prodrug Design: Introducing ionizable groups (e.g., phosphate esters).

  • Nanoparticle Formulation: Encapsulation in PEGylated liposomes.

Toxicity Profiling

No in vivo toxicity data exist, but in silico predictions (e.g., ProTox-II) indicate low hepatotoxicity risk (probability: 0.23).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator